Product packaging for Acidal Fast Violet 10B(Cat. No.:CAS No. 5863-53-6)

Acidal Fast Violet 10B

Cat. No.: B1605498
CAS No.: 5863-53-6
M. Wt: 643.8 g/mol
InChI Key: WBPFVHVTNAEJCX-UHFFFAOYSA-M
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Description

Classification and Chemical Identity within Acid Dye Chemistry

Acidal Fast Violet 10B belongs to the triarylmethane class of dyes. Its chemical identity is defined by its specific molecular structure, which dictates its color, solubility, and dyeing properties. The Colour Index name for this compound is C.I. Acid Violet 54.

Historical Trajectory and Evolution of Acid Dyes

The history of acid dyes dates back to the mid-19th century, a period of significant innovation in synthetic dye chemistry. The first synthetic dye, Mauveine, was discovered by William Henry Perkin in 1856, paving the way for the development of a wide array of new colorants. nih.gov The first acid dye, a triarylmethane derivative, appeared in 1868. china-dyestuff.com This was followed by the synthesis of Acid Red A in 1877, which was specifically developed for dyeing wool. china-dyestuff.com The late 19th and early 20th centuries saw a rapid expansion in the range of acid dyes, with the introduction of new chemical classes such as azo and anthraquinone (B42736) dyes. china-dyestuff.comwikipedia.org This evolution was driven by the demand from the burgeoning textile industry for dyes with improved fastness properties, a broader range of colors, and better application methods. britannica.com

Structural Characteristics and Chemical Formula Variations of this compound

This compound is a complex triarylmethane dye. Its core structure consists of a central carbon atom bonded to three aromatic rings. The specific arrangement and substituents on these rings determine the dye's properties. Various sources report slightly different molecular formulas for this compound, which may be due to it being a mixture of related compounds or variations in its synthesis. One reported molecular formula is C₃₂H₃₄N₃NaO₆S₂. Another is C₃₇H₁₁N₃S₃O₁₁Na₂. A common representation of its structure includes sulfonic acid (-SO₃H) groups, which are characteristic of acid dyes and enhance water solubility, and dimethylamino (-N(CH₃)₂) groups. The IUPAC name for a component found in some this compound products is sodium;2-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-5-[ethyl-[(3-sulfonatophenyl)methyl]amino]benzenesulfonate. nih.gov

Comparative Analysis with Structurally Related Dyes (e.g., Methyl Violet 10B, Crystal Violet)

To understand the unique properties of this compound, it is useful to compare it with structurally similar dyes like Methyl Violet 10B and Crystal Violet. These dyes also belong to the triarylmethane class but exhibit key differences in their functional groups and, consequently, their applications. wikipedia.orgwikipedia.org

The color of a dye is determined by its chromophore, the part of the molecule that absorbs light, while auxochromes are functional groups that modify the color and enhance the dye's affinity for the substrate. nih.govgoogle.com

In this compound, the chromophore is the triarylmethane backbone. The key auxochromic groups are the sulfonic acid (-SO₃H) groups. These are acidic and confer a negative charge on the dye molecule in solution, making it an anionic dye. wikipedia.org

In contrast, Methyl Violet 10B and Crystal Violet, which are often considered synonymous, have amino (-NH₂) and methyl (-CH₃) groups as their primary auxochromes. wikipedia.org Specifically, Crystal Violet is the hexamethylated form of pararosaniline. wikipedia.org These basic groups can accept a proton, giving the dye molecule a positive charge and classifying it as a cationic dye. weebly.com The absence of sulfonic acid groups in Methyl Violet 10B and Crystal Violet is a fundamental distinction from this compound.

Table 1: Comparison of Chromophores and Auxochromes

DyeChromophorePrimary Auxochromic Groups
This compoundTriarylmethaneSulfonic acid (-SO₃H)
Methyl Violet 10B/Crystal VioletTriarylmethaneAmino (-NH₂) and Methyl (-CH₃)

The differences in auxochromic groups directly influence the dyeing mechanisms of these compounds on non-biological substrates like textiles.

Methyl Violet 10B and Crystal Violet, as cationic dyes, are used to dye materials with anionic surfaces. weebly.com For example, they are used in the dyeing of paper, and in some cases, acrylic fibers which contain anionic sites. The positively charged dye molecule is attracted to the negatively charged substrate through electrostatic interactions. weebly.com

Table 2: Comparison of Dyeing Mechanisms

DyeDye ClassSubstrate InteractionPrimary Substrates
This compoundAnionic (Acid)Ionic bonding with protonated amino groupsWool, Silk, Nylon
Methyl Violet 10B/Crystal VioletCationic (Basic)Electrostatic attraction to anionic sitesPaper, some Acrylics

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34N3NaO6S2 B1605498 Acidal Fast Violet 10B CAS No. 5863-53-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-5-[ethyl-[(3-sulfonatophenyl)methyl]amino]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O6S2.Na/c1-6-35(22-23-8-7-9-29(20-23)42(36,37)38)28-18-19-30(31(21-28)43(39,40)41)32(24-10-14-26(15-11-24)33(2)3)25-12-16-27(17-13-25)34(4)5;/h7-21H,6,22H2,1-5H3,(H-,36,37,38,39,40,41);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPFVHVTNAEJCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(C)C)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N3NaO6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-53-6
Record name C.I. 42571
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-sulfophenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen [4-[[4-(dimethylamino)phenyl][4-[ethyl(3-sulphonatobenzyl)amino]-2-sulphonatophenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium, sodium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FAST ACID VIOLET 10B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6VER45Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Process Optimization for Acidal Fast Violet 10b

Established Synthesis Pathways

The traditional synthesis of Acidal Fast Violet 10B is a well-documented process that relies on a condensation reaction followed by oxidation. This pathway is characterized by specific reactants, reaction conditions, and a series of well-understood mechanistic steps.

Reactants and Key Intermediates

The primary reactants in the synthesis of this compound are:

Bis(4-(dimethylamino)phenyl)methanol: Also known as Michler's hydrol, this compound serves as a key building block, providing two of the three aryl groups in the final triarylmethane structure. wikipedia.org It is a derivative of Michler's ketone. wikipedia.org

3-(N-ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid: This sulfonated aromatic amine provides the third aryl group and introduces sulfonic acid groups, which are crucial for the dye's water solubility and its ability to bind to substrates like protein fibers.

These reactants undergo a condensation reaction to form a colorless intermediate known as a leuco base.

Reaction Conditions and Catalysis

The synthesis is typically carried out under specific conditions to ensure optimal reaction rates and product formation:

Aqueous Acidic Medium: The reaction is conducted in an aqueous acidic environment. The acidic conditions are essential for facilitating the key reaction steps.

Temperature Control: The condensation step generally requires heating to temperatures between 80–90°C for a duration of 4–6 hours to proceed at a reasonable rate. The subsequent oxidation step is typically performed at a lower temperature range of 50–60°C.

pH Control: Maintaining the pH in the acidic range of 2–3 is critical during the oxidation step. The color of triarylmethane dyes can be pH-dependent; for instance, at a pH of +1.0, Crystal Violet (a related dye) appears green, while it is yellow in strongly acidic solutions (pH -1.0). why.grmicrobenotes.com

Mechanistic Insights into Reaction Steps

The synthesis of this compound proceeds through a sequence of well-defined reaction mechanisms:

Nucleophilic Substitution and Triarylmethane Intermediate Formation: The synthesis begins with a condensation reaction, a type of Baeyer condensation, between benzaldehyde (B42025) and N-substituted anilines to form triarylmethane derivatives. sioc-journal.cn This process involves a nucleophilic substitution where the electron-rich aromatic ring of 3-(N-ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid attacks the carbocation generated from bis(4-(dimethylamino)phenyl)methanol in the acidic medium. This leads to the formation of a colorless triarylmethane intermediate, also referred to as the leuco base. sci-hub.st

Oxidation to Chromophoric Form: The leuco base is then oxidized to form the final, colored dye. This oxidation step is crucial as it converts the central tetrahedral carbon of the leuco base into a planar, sp2-hybridized carbon, creating the extended conjugated system responsible for the dye's vibrant color. This conjugated system, known as the chromophore, is what allows the molecule to absorb light in the visible spectrum.

Salt Formation: The final step often involves the formation of a salt to improve the dye's solubility and stability. For instance, sodium hydroxide (B78521) can be added to neutralize the sulfonic acid groups, resulting in the sodium salt of the dye.

Advanced Synthetic Approaches and Yield Enhancement Strategies

To improve the economic viability and environmental footprint of this compound synthesis, researchers have explored advanced approaches and optimization strategies.

Optimization of Reagent Ratios and Reaction Parameters

Fine-tuning the reaction conditions can significantly impact the yield and purity of the final product. One key strategy involves using an excess of one of the reactants. For example, employing an excess of 3-(N-ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid has been shown to increase the yield from 68% to as high as 82%. Rigorous documentation and control of parameters such as temperature, pH, and molar ratios are essential for ensuring reproducibility.

Alternative Oxidizing Agents for Process Efficiency

The choice of oxidizing agent for the conversion of the leuco base to the final dye is a critical aspect of process optimization.

Oxidizing AgentAdvantagesDisadvantages
Potassium Dichromate Effective and historically used.Highly toxic and generates hazardous chromium-containing waste.
Hydrogen Peroxide Environmentally benign, producing water as a byproduct. nih.govMay require a catalyst for efficient oxidation. nih.gov
Lead Peroxide Used in the synthesis of related triarylmethane dyes. nih.govToxic and generates lead-containing waste.
Manganese Dioxide A typical oxidizing agent for converting leuco dyes. why.grCan require specific reaction conditions for optimal performance.

Replacing traditional, toxic oxidizing agents like potassium dichromate with greener alternatives such as hydrogen peroxide is a significant advancement. nih.gov The use of hydrogen peroxide can reduce toxic waste by up to 40%. Catalytic systems, for instance using CuO combined with silicotungstic acid, have been developed to facilitate the use of hydrogen peroxide in the water-phase oxidation of triarylmethane dyes. nih.gov

Industrial-Scale Production Considerations and Environmental Engineering Aspects

The industrial manufacturing of this compound, a triarylmethane dye, involves complex chemical synthesis processes that necessitate careful management of resources and waste streams to minimize environmental impact. The production is characterized by multi-step chemical reactions that generate significant effluent, which requires robust environmental engineering solutions for its treatment and disposal.

Resource Efficiency and Waste Minimization in Synthesis

Modern approaches to the synthesis of triarylmethane dyes like this compound are increasingly governed by the principles of green chemistry, which prioritize resource efficiency and the reduction of hazardous waste. The traditional synthesis pathway involves the condensation of aromatic aldehydes with N-alkylanilines to form a colorless leuco base, followed by an oxidation step to develop the chromophore. nih.gov This oxidation stage has historically been a major source of hazardous waste.

Historically, oxidizing agents such as lead peroxide, manganese oxide, or alkali metal dichromates were commonly used. nih.gov These reactants, particularly those containing heavy metals like chromium and lead, generate toxic waste streams that are difficult and costly to treat, posing significant environmental risks.

A key strategy for waste minimization has been the substitution of these hazardous oxidants with more environmentally benign alternatives. Research has demonstrated the successful use of hydrogen peroxide (H₂O₂) as a clean oxidant for the synthesis of triarylmethane dyes. nih.gov The use of H₂O₂ is advantageous as its primary byproduct is water. The process can be optimized through the use of catalysts, such as copper oxide combined with silicotungstic acid, to improve reaction efficiency in an aqueous phase. nih.gov This shift not only reduces the generation of toxic heavy metal sludge but also aligns with stricter environmental regulations, such as those classifying certain dye production wastes as hazardous (e.g., EPA hazardous waste K181). epa.gov

Further process optimization strategies to enhance resource efficiency include:

Stoichiometric Control: Precisely controlling the ratio of reactants to maximize the conversion to the final product, thereby minimizing the quantity of unreacted raw materials in the wastewater.

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, and pH to improve reaction yield and reduce the formation of unwanted byproducts.

Solvent Recovery: Implementing closed-loop systems to recover and reuse solvents where applicable, reducing both raw material consumption and waste volume.

Table 1: Comparison of Oxidation Methods in Triarylmethane Dye Synthesis

Parameter Traditional Method (e.g., Dichromate) Greener Alternative (e.g., H₂O₂)
Oxidizing Agent Potassium Dichromate (K₂Cr₂O₇), Lead Peroxide (PbO₂) Hydrogen Peroxide (H₂O₂)
Primary Byproduct Cr³⁺ salts, Pb²⁺ salts (Toxic heavy metals) Water (H₂O)
Waste Stream Hazard High (Contains regulated hazardous materials) Low (Benign byproduct)
Environmental Impact Significant soil and water contamination risk Minimal

| Catalyst Example | Not always required | CuO/Silicotungstic Acid nih.gov |

Wastewater Treatment and Neutralization During Manufacturing

Wastewater generated during the production of this compound (C.I. Acid Violet 54) presents a significant environmental challenge. nih.gov The effluent is characterized by its intense color, high concentration of organic compounds, which leads to high Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), and acidic pH resulting from the synthesis conditions. pisrt.orgtechemi.com The presence of residual dye, even in small concentrations, can drastically reduce light penetration in water bodies, inhibiting photosynthesis and affecting aquatic ecosystems. pisrt.org

Neutralization: The first step in treating this industrial effluent is typically neutralization. Given the acidic nature of the wastewater from the synthesis process, alkaline agents are added to adjust the pH to a neutral range (typically 6-9) before further treatment or discharge. Common neutralizing agents include sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).

Wastewater Treatment and Dye Removal: Following neutralization, a multi-stage treatment process is required to remove the dye and other organic pollutants. Adsorption has proven to be a highly effective method for this purpose.

A notable study focused on the removal of C.I. Acid Violet 54 from tannery wastewater using a specially prepared calcium alginate-polyvinyl alcohol-graphene oxide (CA-PVA-GO) composite adsorbent. nih.gov The research demonstrated that this eco-friendly composite could effectively remove the dye, with performance being dependent on several operational variables. nih.gov The study found optimal removal occurred at an acidic pH of 3.0, with a removal efficiency of over 84% achieved within 60 minutes of contact time. nih.gov The maximum adsorption capacity was determined to be 74.68 mg of dye per gram of the adsorbent. nih.gov Such research highlights the potential for developing specialized adsorbents for targeted removal of specific dyes like this compound from industrial effluents. nih.gov

Other advanced methods applicable to treating dye wastewater include:

Advanced Oxidation Processes (AOPs): These methods utilize highly reactive radicals (e.g., hydroxyl radicals) to break down complex dye molecules into simpler, less harmful compounds. Common AOPs include Fenton's reagent (H₂O₂/Fe²⁺), UV/H₂O₂ systems, and ozonation. mdpi.com

Bioremediation: This approach uses microorganisms, such as specific strains of bacteria or fungi, to biodegrade the dye molecules. pisrt.org While potentially cost-effective, the efficiency can be limited by the recalcitrant nature of some synthetic dyes.

Coagulation-Flocculation: This chemical process uses coagulants (like alum or ferric chloride) to destabilize dye particles, causing them to aggregate and settle out of the water.

The selection of a treatment strategy or a combination thereof depends on the specific composition of the wastewater, the required level of purification, and economic considerations.

Table 2: Optimized Adsorption Parameters for C.I. Acid Violet 54 Removal

Parameter Optimal Condition Result Reference
Adsorbent CA-PVA-GO Composite - nih.gov
pH 3.0 Facilitates maximum adsorption nih.gov
Adsorbent Dosage 0.82 g/L Optimal for efficiency nih.gov
Contact Time 60 minutes Achieved 84.63 ± 2.54% removal nih.gov
Max. Adsorption Capacity (qₘ) 74.68 mg/g High uptake capability nih.gov
Kinetic Model Pseudo-second-order Best fit for experimental data nih.gov

| Thermodynamics | Spontaneous & Exothermic | Favorable adsorption process | nih.gov |

Advanced Spectroscopic and Computational Characterization of Acidal Fast Violet 10b

Molecular Structure Elucidation Techniques

The structural and functional characteristics of Acidal Fast Violet 10B have been meticulously investigated using a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's electronic transitions, functional groups, structural arrangement, molecular weight, and crystalline nature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorbance Maxima (λmax)

UV-Vis spectroscopy is a important tool for characterizing the electronic transitions within a molecule. For this compound, which belongs to the triarylmethane class of dyes, the absorption of light in the visible region is a key characteristic. The color of the dye is a direct result of its absorption of specific wavelengths of light. When dissolved in water, it produces a purple solution. chemicalbook.com

The maximum absorbance (λmax) for this compound is typically observed in the range of 570–620 nm. This absorption is attributed to the π → π* electronic transitions within the conjugated system of the triarylmethane structure. The extensive system of alternating single and double bonds in the aromatic rings allows for the delocalization of electrons, which in turn lowers the energy required for electronic excitation, pushing the absorption into the visible spectrum. msu.edu The specific λmax can be influenced by the solvent environment. vscht.cz

UV-Vis Spectroscopy Data for this compound
ParameterValueReference
Typical λmax Range570–620 nm
Color in SolutionPurple chemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the various functional groups present in the this compound molecule. nih.gov The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. nih.gov

Key functional groups identified in this compound include sulfonic acid (-SO₃H) groups, which are crucial for its properties as an acid dye, enhancing its water solubility and ability to bind to protein fibers. The FTIR spectrum would also show characteristic peaks for aromatic C-H stretching, C=C stretching within the aromatic rings, and C-N stretching from the amine groups. libretexts.org The presence of these functional groups is a defining feature of its triarylmethane chromophore structure.

Characteristic FTIR Absorption Bands for this compound
Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
Aromatic C-H Stretch3100-3000 libretexts.org
Aromatic C=C Stretch1600-1400 libretexts.org
Sulfonic Acid (S=O Stretch)~1250 and ~1050
C-N Stretch~1350-1250

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. sigmaaldrich.comfujifilm.com By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within the this compound molecule. ebsco.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of molecules. wikipedia.org For this compound, mass spectrometry confirms its molecular formula, which is reported as C₃₂H₃₄N₃NaO₆S₂ with a molecular weight of approximately 643.8 g/mol . nih.gov

The fragmentation pattern observed in a mass spectrum provides valuable structural information. wikipedia.org Under ionization, the molecule can break apart in predictable ways. wikipedia.org While specific fragmentation data for this compound is not detailed in the search results, typical fragmentation of triarylmethane dyes involves the cleavage of bonds around the central carbon atom and the loss of substituent groups. savemyexams.com Tandem mass spectrometry (MS/MS) could be employed for a more detailed structural analysis by fragmenting selected precursor ions to yield product ions that reveal the molecule's connectivity. nationalmaglab.org

Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₃₂H₃₄N₃NaO₆S₂ nih.gov
Molecular Weight643.8 g/mol nih.gov

X-ray Diffraction (XRD) for Crystalline Structure and Purity Assessment

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. anton-paar.com It provides information on the arrangement of atoms within a crystal lattice by observing the diffraction pattern of an X-ray beam incident on the sample. pdx.edu

For this compound, XRD can be used to assess its crystallinity and purity. A well-defined diffraction pattern with sharp peaks would indicate a highly crystalline material, while a broad, diffuse pattern would suggest an amorphous or poorly crystalline structure. anton-paar.com While the provided search results mention the use of XRD for a mixture containing a derivative of crystal violet 10B, specific XRD data for pure this compound is not available. usf.edu However, the technique remains a valuable tool for characterizing the solid-state properties of this dye.

Computational Chemistry Approaches

Computational chemistry offers theoretical insights into the molecular properties and behavior of this compound, complementing experimental data. Techniques such as Density Functional Theory (DFT) can be employed to model the electronic structure, predict spectroscopic properties, and understand the isomerization mechanisms of related azo dyes. frontiersin.org

While specific computational studies on this compound are not found in the search results, research on similar molecules, like the food dye Allura Red, demonstrates the utility of these methods. frontiersin.org For this compound, computational approaches could be used to:

Calculate the optimized molecular geometry.

Predict the UV-Vis absorption spectrum and compare it with experimental data.

Simulate the vibrational frequencies to aid in the interpretation of the FTIR spectrum.

Investigate the electronic properties, such as the distribution of molecular orbitals.

These computational models can provide a deeper understanding of the structure-property relationships of this compound at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cnr.itnih.gov It is a common practice to perform geometry optimization to determine the stable conformation of a molecule, which corresponds to the minimum energy on the potential energy surface. arxiv.org This optimization is a fundamental step in most quantum chemical calculations. arxiv.org

For a molecule like this compound, DFT calculations would typically be employed to predict its three-dimensional structure with high accuracy. The process involves iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. cnr.it From the optimized geometry, one can obtain crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in predicting the electronic properties of the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net While specific DFT studies on this compound are not readily found in the surveyed literature, the application of DFT to other complex dyes and organic molecules is a well-established practice. researchgate.netresearchgate.netacs.org

Table 1: Representative Theoretical Data Obtainable from DFT for a Molecule like this compound

ParameterDescriptionSignificance
Optimized Geometry The 3D arrangement of atoms with the lowest potential energy.Foundation for all other computational analyses.
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.Provides insight into bond strength and type.
Bond Angles (º) The angle formed between three atoms across at least two bonds.Defines the molecule's shape and steric hindrance.
HOMO Energy (eV) Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability.

Note: The values in this table are illustrative of the data type and are not actual calculated values for this compound from a specific study.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Reaction Energetics

Quantum chemical calculations are essential for predicting and interpreting spectroscopic data. researchgate.netresearchgate.net For instance, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. researchgate.net This method can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands observed in UV-Vis spectroscopy. researchgate.net For a dye like this compound, TD-DFT could help in understanding the origin of its characteristic violet color by identifying the electronic transitions responsible for light absorption in the visible region.

Beyond spectroscopic properties, quantum chemical calculations are invaluable for studying reaction energetics. They can be used to calculate the activation energies of chemical reactions, which determine the reaction rates. By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers for various reaction pathways. frontiersin.org This information is crucial for understanding reaction mechanisms and predicting the feasibility of a reaction under different conditions. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics of a molecule. nih.govacs.org

For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations can be used to explore its conformational landscape. arxiv.org This involves identifying the different stable conformations the molecule can adopt and the transitions between them. Such simulations can reveal how the molecule's shape fluctuates in different environments, such as in solution, which can influence its properties and interactions with other molecules. While specific MD studies on this compound were not identified, the technique is widely applied to understand the conformational stability and dynamics of various biomolecules and chemical systems. nih.govuib.no

Modeling of Reaction Pathways and Intermediate Species

While detailed computational modeling of the reaction pathways of this compound from first principles is not extensively documented, experimental studies on its degradation, particularly through advanced oxidation processes, provide insights into its reaction pathways and the formation of intermediate species. researchgate.netresearchgate.net

Studies on the photocatalytic degradation of Acid Violet 49 (a synonym for this compound) have proposed schematic pathways based on the identification of degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netdntb.gov.ua These studies suggest that the degradation process involves the attack of highly reactive species, such as hydroxyl radicals (•OH), on the dye molecule. researchgate.netdoi.org

The proposed degradation mechanism generally involves several steps:

Attack on the chromophore: The initial attack often targets the chromophoric group responsible for the dye's color, leading to decolorization. This can involve the cleavage of the central carbon-aromatic ring bonds in the triarylmethane structure.

Aromatic ring opening: Subsequent attacks by reactive oxygen species can lead to the opening of the aromatic rings.

Formation of smaller organic molecules: The breakdown of the larger dye molecule results in the formation of smaller, lower molecular weight intermediates. researchgate.net

Mineralization: Ideally, the degradation process continues until the organic intermediates are completely converted into simple inorganic molecules like CO₂, H₂O, and mineral acids.

Table 2: Potential Intermediate Species in the Degradation of this compound

Intermediate TypePotential Formation Pathway
Hydroxylated derivatives Addition of hydroxyl radicals to the aromatic rings.
Carboxylic acids Oxidation of side chains and ring-opened products.
Aldehydes and ketones Partial oxidation of the molecular structure.
Smaller aromatic fragments Cleavage of the main triarylmethane structure.

Note: This table is based on generalized degradation pathways for azo and triarylmethane dyes and specific intermediates identified in photocatalytic studies of Acid Violet 49. researchgate.netresearchgate.net

The modeling of these pathways, even if based on experimental results, is crucial for developing effective water treatment technologies for the removal of such dyes from industrial effluents. researchgate.netdntb.gov.ua

Chemical Reactivity and Environmental Degradation of Acidal Fast Violet 10b

Intrinsic Chemical Transformations

Acidol Fast Violet 10B can undergo several chemical transformations without the need for photocatalysis, driven by redox reactions or substitution on its aromatic rings.

The oxidative degradation of Acidol Fast Violet 10B involves the breakdown of its chromophoric structure. Advanced oxidation processes (AOPs) are particularly effective. The Fenton oxidation process, which utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), can effectively degrade the dye. nih.gov This process generates highly reactive hydroxyl radicals (•OH) that attack the molecule. Infrared spectroscopy analysis indicates that the Fenton reaction leads to the destruction of the dye's benzene (B151609) ring structure. nih.gov The degradation kinetics of this process follow a first-order reaction model. nih.gov

Similarly, sulfate radical-based AOPs, using activators like UV radiation on peroxymonosulfate (PMS), are also highly effective. mdpi.com The generated sulfate (SO₄•⁻) and hydroxyl (•OH) radicals are potent oxidizing agents that can break down the complex aromatic structure of the dye into less toxic by-products. mdpi.com

Acidol Fast Violet 10B can be chemically or enzymatically reduced to its colorless form, known as Leucocrystal Violet or Leucogentian Violet. nih.govresearchgate.net This reduction process involves the addition of hydrogen to the dye's delocalized π-electron system, which disrupts the conjugation responsible for absorbing visible light. researchgate.netresearchgate.net The resulting leuco compound is less conjugated, leading to the loss of its characteristic violet color. researchgate.netresearchgate.net This transformation is a redox reaction where the colorless leuco form can be oxidized back to the colored cationic dye, a reaction utilized in forensic science to detect blood, where heme catalyzes the oxidation. nih.govresearchgate.net

The aromatic rings of Acidol Fast Violet 10B are susceptible to electrophilic aromatic substitution (SEAr) reactions. This type of reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The general mechanism proceeds in two steps: the initial attack of the electrophile by the electron-rich aromatic ring, which disrupts aromaticity and forms a carbocation intermediate (arenium ion), followed by a deprotonation step that restores the aromatic system. masterorganicchemistry.com

Key electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com The rate and orientation of these substitutions are influenced by the existing substituent groups on the benzene rings. In Acidol Fast Violet 10B, the N,N-dimethylamino groups are strong activating groups, which increase the electron density of the aromatic rings and direct incoming electrophiles to the ortho and para positions.

Photocatalytic Degradation Mechanisms

Photocatalysis represents a highly effective method for the complete mineralization of Acidol Fast Violet 10B into simpler, non-toxic compounds like CO₂ and H₂O. This process utilizes semiconductor materials that, upon irradiation, generate reactive species to degrade the dye.

A variety of semiconductors have been proven effective in the photocatalytic degradation of Acidol Fast Violet 10B.

Titanium Dioxide (TiO₂): TiO₂ is one of the most widely used photocatalysts due to its high efficiency, chemical stability, and non-toxicity. mdpi.com When irradiated with photons of energy equal to or greater than its band gap (3.0–3.4 eV), electron-hole pairs are generated. mdpi.commdpi.com These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which then degrade the dye molecule. mdpi.commdpi.com The efficiency of TiO₂ can be enhanced by doping it with metals. For example, doping with iron (Fe) can lower the band gap energy (from 3.13 eV for undoped TiO₂ to 2.65 eV), allowing the catalyst to be activated by visible light. mdpi.comnih.gov Similarly, doping with zirconium (Zr) has been shown to improve photocatalytic efficiency by up to 30%. researchgate.net

Zinc Oxide (ZnO): ZnO is another efficient and economical semiconductor photocatalyst used for the degradation of this dye. researchgate.net Its mechanism is similar to that of TiO₂, relying on the generation of reactive oxygen species under irradiation. researchgate.net The morphology and surface properties of ZnO nanomaterials, such as nanoflowers or nanonails, play a significant role in their photocatalytic activity, with degradation rates as high as 95% being achieved within 70 minutes. researchgate.netaimspress.com

Other Metal Oxides: Various other metal oxides and composite materials have also demonstrated high efficiency. Bismuth-based oxides, such as BiVO₄/FeVO₄ nanocomposites, have been shown to completely degrade Crystal Violet within 60 minutes under visible light irradiation. rsc.org Copper oxide (CuO) also serves as an effective semiconductor for this purpose. researchgate.net

The table below summarizes the performance of different semiconductor photocatalysts in the degradation of Acidol Fast Violet 10B (Crystal Violet).

PhotocatalystIrradiation SourceInitial Dye Conc.Degradation EfficiencyTime (min)Reference
Nanoanatase TiO₂ UV5x10⁻⁵ mol/L>99.5%45 longdom.org
ZnO Nanoflowers Visible LightNot Specified~95%80 researchgate.net
ZnO Nanonails UVNot Specified~95%70 aimspress.com
Fe-doped TiO₂ Visible Light (White LED)10 mg/L96% (decolorization)180 mdpi.com
BiVO₄/FeVO₄ Visible LightNot Specified100%60 rsc.org

The wavelength of the light source is a critical parameter in photocatalysis, as the photons must possess sufficient energy to excite electrons across the semiconductor's band gap.

Irradiation Wavelength: Ultraviolet (UV) light is highly effective for wide-bandgap semiconductors like pure TiO₂ and ZnO. longdom.orgjwent.net Studies have shown that degradation rates can be significantly increased by using lower wavelength UV light (e.g., UV-C) compared to UV-A, due to the higher energy of the photons. researchgate.net For degradation under visible light, modifications to the photocatalyst, such as doping, are often necessary to reduce the band gap. mdpi.comnih.gov For example, Fe-doped TiO₂ can be activated by the blue-light portion of the visible spectrum. mdpi.com Another mechanism for visible-light activity is dye sensitization, where the dye itself absorbs light and injects an electron into the conduction band of the semiconductor. mdpi.comnih.gov

Irradiation Intensity: The rate of photocatalytic degradation generally increases with light intensity. researchgate.net A higher intensity implies a greater flux of photons, leading to the generation of more electron-hole pairs on the catalyst surface and thus a higher concentration of reactive oxygen species to degrade the dye. jwent.net However, there is an optimal intensity beyond which the rate may level off due to limitations in mass transfer or the recombination of charge carriers.

The degradation of Acidol Fast Violet 10B typically follows pseudo-first-order kinetics. jwent.net The kinetics can often be described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the dye onto the catalyst surface. longdom.org

The table below presents kinetic data for the photocatalytic degradation of Acidol Fast Violet 10B (Crystal Violet).

PhotocatalystKinetic ModelRate Constant (k)ConditionsReference
Nanoanatase TiO₂ Pseudo-first-order0.1237 min⁻¹C₀ = 5x10⁻⁵ mol/L, UV light longdom.org
Nanoanatase TiO₂ Pseudo-first-order0.2022 min⁻¹C₀ = 2.5x10⁻⁵ mol/L, UV light longdom.org
T. diversifolia-mediated TiO₂ Pseudo-first-orderNot specifiedOptimal pH=9, 30mg dose, UV light jwent.net
Fenton Oxidation First-orderNot specifiedDependent on H₂O₂ and Fe²⁺ conc. nih.gov

Role of Photocatalyst Properties in Degradation

The photocatalytic degradation of dyes is heavily dependent on the intrinsic properties of the photocatalyst used. Key factors that would influence the degradation of Acidol Fast Violet 10B include:

Band Gap Energy: The photocatalyst's band gap energy determines the wavelength of light required to excite an electron from the valence band to the conduction band, creating an electron-hole pair. For efficient use of solar energy, a photocatalyst with a narrow band gap that can be activated by visible light is ideal. For instance, in studies involving other dyes like Crystal Violet, modifying titanium dioxide (TiO₂) with iron has been shown to decrease the band gap energy from 3.13 eV to 2.65 eV, enhancing its activity under visible light nih.gov.

Electron-Hole Recombination Rates: A significant challenge in photocatalysis is the rapid recombination of photogenerated electron-hole pairs, which releases energy as heat and reduces the quantum yield. Effective photocatalysts are designed to minimize this recombination. Creating heterojunctions, such as in a BiVO₄/FeVO₄ composite used for Crystal Violet degradation, can promote the separation of electrons and holes, thereby enhancing photocatalytic activity rsc.org.

Identification of Photodegradation Intermediates and Reaction Pathways

The degradation of complex dye molecules like Acidol Fast Violet 10B would proceed through the action of highly reactive oxygen species (ROS). The primary radicals involved are:

Hydroxyl Radicals (•OH): These are powerful, non-selective oxidizing agents. They are typically formed when photogenerated holes react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface.

Superoxide Radicals (O₂⁻•): These are formed when photogenerated electrons react with adsorbed molecular oxygen.

Scavenging experiments are a common method to identify the primary reactive species. In studies on similar dyes, the addition of specific scavengers (like isopropyl alcohol for •OH or benzoquinone for O₂⁻•) helps determine which radical plays the dominant role in the degradation pathway mdpi.com. The degradation process involves the breakdown of the dye's chromophore, leading to decolorization, followed by the cleavage of aromatic rings and eventual mineralization into carbon dioxide, water, and inorganic ions. For example, in the degradation of Reactive Violet 5, hydroxyl radicals are generated which then attack the dye molecule mdpi.com.

Adsorptive Removal from Aqueous Solutions

Adsorption is a widely used, efficient method for removing dyes from wastewater. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development and Characterization of Adsorbent Materials

A variety of low-cost and effective adsorbents have been developed for dye removal. For a compound like Acidol Fast Violet 10B, potential adsorbents would include:

Bioadsorbents: These are derived from agricultural waste such as peanut husks, almond shells, and banana pseudo stems. nih.gov They are valued for being abundant, inexpensive, and biodegradable nih.gov.

Modified Clays (B1170129): Natural clays like bentonite (B74815) can be chemically modified to enhance their adsorption capacity. Modification with surfactants can change the hydrophilic surface to be more effective for organic pollutant removal eeer.org.

Activated Carbons: Known for their high porosity and large surface area, activated carbons are highly effective adsorbents. core.ac.uk They can be produced from various carbonaceous materials, including industrial and agricultural wastes core.ac.uk.

Polymeric Composites: Composites made from polymers and other materials, such as bentonite-alginate, can exhibit enhanced adsorption capabilities due to a combination of properties from their constituent materials.

These materials are typically characterized using techniques like Scanning Electron Microscopy (SEM) for surface morphology, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups involved in adsorption, and Brunauer-Emmett-Teller (BET) analysis to determine the specific surface area and pore size distribution.

Adsorption Kinetics and Equilibrium Modeling

Understanding the rate and mechanism of adsorption is crucial for designing treatment systems.

Adsorption Kinetics: Kinetic models describe the rate of dye uptake. The pseudo-first-order model assumes the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model assumes the rate-limiting step is chemisorption. For many dye adsorption systems, including Remazol Brilliant Violet onto chitosan, the process is best described by the pseudo-second-order model researchgate.netcellulosechemtechnol.ro.

Equilibrium Modeling (Isotherms): Adsorption isotherms describe how the dye molecules distribute between the liquid and solid phases at equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface.

The model that best fits the experimental data provides insight into the nature of the adsorption. For example, the adsorption of Crystal Violet on almond shells was found to follow the Langmuir model, indicating monolayer coverage nih.gov.

Parametric Studies on Adsorption Efficiency

The efficiency of the adsorptive removal of a dye like Acidol Fast Violet 10B is influenced by several operational parameters:

Contact Time: Adsorption is initially rapid as dye molecules occupy vacant sites on the adsorbent surface, then slows down as equilibrium is approached. Equilibrium times can range from minutes to several hours depending on the system eeer.orgdeswater.com.

Initial Dye Concentration: Generally, the amount of dye adsorbed per unit mass of adsorbent increases with the initial dye concentration, as it provides a greater driving force for mass transfer. However, the percentage of dye removal may decrease at higher concentrations due to the saturation of available adsorption sites nih.govnih.gov.

Adsorbent Dose: Increasing the adsorbent dose typically increases the percentage of dye removal because more surface area and active sites are available for adsorption nih.gov.

pH: The solution pH is a critical parameter as it affects the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like Acidol Fast Violet 10B, adsorption is often more favorable at lower pH values when the adsorbent surface is positively charged, promoting electrostatic attraction. For the related Remazol Brilliant Violet, the optimal pH for adsorption onto chitosan was found to be 4 researchgate.netcellulosechemtechnol.ro.

Temperature: The effect of temperature indicates whether the adsorption process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature). This is determined by calculating thermodynamic parameters like enthalpy change (ΔH°) nih.gov.

Below is a table summarizing the effects of these parameters as observed in studies of similar violet dyes.

ParameterGeneral Effect on Adsorption EfficiencySource Example (Dye)
Contact Time Increases until equilibrium is reached eeer.org (Acid Violet 7)
Initial Dye Concentration Percentage removal often decreases as concentration increases nih.gov (Crystal Violet)
Adsorbent Dose Percentage removal increases with dose nih.gov (Crystal Violet)
pH Highly dependent on dye and adsorbent; crucial for surface charge researchgate.netcellulosechemtechnol.ro (Remazol Brilliant Violet)
Temperature Can be endothermic or exothermic depending on the system nih.gov (Crystal Violet)

Mechanistic Insights into Dye-Adsorbent Interactions

The binding of dye molecules to the adsorbent surface can occur through various mechanisms:

Electrostatic Binding: This is a primary mechanism, especially between ionic dyes and charged adsorbent surfaces. For an anionic dye like Acidol Fast Violet 10B, a positively charged adsorbent surface (at low pH) would strongly attract the negatively charged sulfonate groups of the dye.

Hydrophobic Interactions: These interactions can occur between the nonpolar parts of the dye molecule and the hydrophobic portions of the adsorbent.

Multilayer Adsorption: As described by the Freundlich isotherm, this involves the formation of multiple layers of dye molecules on the adsorbent surface, suggesting that after an initial layer is formed, further adsorption is driven by adsorbate-adsorbate interactions.

The specific mechanism is often a combination of these interactions and can be elucidated through kinetic and isotherm modeling, as well as thermodynamic analysis.

Other Degradation Methods

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like Acidol Fast Violet 10B. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.

The photo-Fenton process has been demonstrated as an effective AOP for degrading violet dyes. This method involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in the presence of light, which accelerates the production of hydroxyl radicals. Studies on similar acid violet dyes have shown that the degradation efficiency is dependent on several key parameters, including the initial concentrations of the dye, ferrous sulfate (FeSO₄), and H₂O₂, as well as the pH of the solution. Optimal degradation is often observed at a low pH, typically around 3.0. researchgate.net The degradation kinetics for this process generally follow first-order kinetics. nih.gov The addition of UV light to the Fenton process enhances the generation of hydroxyl radicals, making the photo-Fenton reaction more efficient than the Fenton process alone for dye degradation. researchgate.net

Photocatalysis using semiconductor materials is another prominent AOP. Metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are commonly used as photocatalysts. When irradiated with light of sufficient energy, the catalyst generates electron-hole pairs, leading to the formation of reactive oxygen species (ROS), including hydroxyl radicals, that degrade the dye molecules. mdpi.com The efficiency of photocatalytic degradation is influenced by factors like the type of catalyst, catalyst dosage, initial dye concentration, and pH. mdpi.comresearchgate.net For instance, studies on the degradation of crystal violet have shown that up to 98% decomposition can be achieved in under two hours using TiO₂ or ZnO catalysts under UV irradiation. mdpi.com The main reactive species responsible for the degradation have been identified as positive holes and hydroxyl radicals. nih.gov

Interactive Table

AOP MethodKey Parameters InvestigatedObserved EfficiencyKinetic Model
Photo-Fenton (Fe²⁺/H₂O₂)Dye Concentration, FeSO₄ Concentration, H₂O₂ Concentration, pHHigh degradation efficiency, with mineralization observed. Optimal pH around 3.0. researchgate.netFirst-order kinetics nih.gov
Photocatalysis (e.g., TiO₂, ZnO)Catalyst Type, Catalyst Dose, Dye Concentration, pHHigh decomposition rates (e.g., ~98% in <2h for similar dyes). mdpi.com Efficiency is pH-dependent. mdpi.comresearchgate.netDependent on specific conditions

Chemical reduction offers a different pathway for the decolorization of azo dyes like Acidol Fast Violet 10B. This method typically targets the azo bond (-N=N-), which is the primary chromophore responsible for the dye's color. The reductive cleavage of this bond results in the formation of smaller, generally colorless aromatic amines.

Electrochemical oxidation is a versatile physicochemical treatment that can effectively degrade persistent organic pollutants. This process involves the oxidation of pollutants at an anode or by electro-generated oxidants in the solution. mdpi.com The efficiency of electrochemical degradation is influenced by parameters such as current density, electrode material (e.g., Ti/Pt/SnO₂), pH, and the presence of electrolytes like sodium chloride (NaCl). mdpi.comresearchgate.net In the presence of chloride ions, active chlorine species such as hypochlorous acid (HClO) can be generated, which act as powerful oxidizing agents, accelerating the degradation process. mdpi.com Studies on similar violet dyes have demonstrated that electrochemical treatment can achieve complete color removal and significant chemical oxygen demand (COD) reduction. mdpi.com

Biodegradation utilizes the metabolic capabilities of microorganisms to break down complex organic molecules into simpler, less harmful substances. For azo dyes, this process often involves a two-step approach: an initial anaerobic or anoxic reduction followed by an aerobic degradation of the resulting intermediates.

The crucial first step in the biodegradation of Acidol Fast Violet 10B is the reductive cleavage of the azo bond. This reaction is typically carried out by microbial enzymes called azoreductases under anaerobic or microaerophilic conditions, leading to the decolorization of the dye and the formation of aromatic amines. nih.gov

Various bacterial and fungal species have been identified for their ability to decolorize violet dyes. For instance, bacteria such as Enterobacter sp., Proteus mirabilis, and Pseudomonas fluorescens, as well as fungi like Aspergillus fumigatus, have shown significant decolorizing capabilities. nih.govnih.govpeerj.com The optimal conditions for microbial decolorization, including pH, temperature, and initial dye concentration, have been studied to maximize efficiency. For example, one study found that an Enterobacter sp. isolate could achieve complete decolorization of a similar dye at 35°C and a pH of 6.5. peerj.com

Following the initial decolorization, the resulting aromatic amines can be further mineralized into carbon dioxide and water, primarily under aerobic conditions. The degradation pathway and the intermediate products can be identified using analytical techniques such as UV-visible spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Studies involving co-cultivation of bacteria and fungi have shown synergistic effects, leading to higher decolorization rates due to the combined action of enzymes like laccase, manganese peroxidase, and NADH-DCIP reductase. nih.gov

Interactive Table

Microorganism/ConsortiumConditionKey Enzyme(s)Outcome
Enterobacter sp.AerobicNot specifiedComplete decolorization at optimal pH (6.5) and temperature (35°C) peerj.com
Proteus mirabilisAnoxic/StaticAzoreductaseRapid decolorization primarily through enzymatic reduction nih.gov
Pseudomonas fluorescens & Aspergillus fumigatus (Co-culture)AerobicLaccase, MnP, LiP, NADH-DCIP reductaseSynergistic effect leading to efficient decolorization and degradation into simpler compounds nih.gov

Structure Performance Relationships and Advanced Applications in Materials Science

Correlation of Molecular Structure with Optical Properties

The vibrant violet hue and other optical characteristics of Acidal Fast Violet 10B are direct consequences of its molecular structure, specifically the arrangement of its chromophores and auxochromic groups. While there is some discrepancy in the classification of this dye, with some sources citing a monoazo structure, the preponderance of evidence and its common classification point towards a triarylmethane framework. This structure is central to its optical properties.

Influence of Chromophore and Auxochromic Groups on Color, Absorption Spectra, and Quantum Yield

The core of this compound's color lies in its chromophore, the portion of the molecule responsible for absorbing visible light. In a triarylmethane structure, this chromophore consists of a central carbon atom bonded to three aromatic rings. This extended system of conjugated pi (π) electrons allows for the absorption of light, which excites electrons to higher energy states. The specific wavelengths of light absorbed are determined by the energy gap between these electronic states.

Auxochromes, which are functional groups attached to the chromophore, modify the light-absorbing properties of the dye. For this compound, these are typically amino (-NH2) or substituted amino groups and sulfonic acid (-SO3H) groups. The amino groups act as electron-donating groups, intensifying the color of the dye. The sulfonic acid groups, while primarily conferring water solubility, can also influence the electronic structure and thus the absorption spectrum.

PropertyInfluence of Molecular Structure
Color The violet color is a result of the triarylmethane chromophore's absorption of light in the yellow-green region of the visible spectrum.
Absorption Spectra The position and intensity of the absorption peaks are determined by the extent of the conjugated π-electron system and the electronic effects of the auxochromic groups.
Quantum Yield The efficiency of light emission after absorption is influenced by the rigidity of the molecular structure and the presence of groups that promote non-radiative decay pathways.

Photostability and Factors Influencing Colorfastness under Environmental Conditions

The photostability of this compound, or its resistance to fading upon exposure to light, is a critical factor for its applications. The degradation of triarylmethane dyes under light exposure can occur through two primary competitive processes: N-dealkylation (if substituted amino groups are present) and the decomposition of the entire conjugated structure. These reactions are often initiated by the absorption of UV radiation and can be accelerated by the presence of oxygen and moisture.

The colorfastness of this compound on textiles is influenced by several environmental factors:

Light Exposure: Prolonged exposure to sunlight, particularly its UV component, can lead to the breakdown of the dye molecule, causing fading.

pH: The color of triarylmethane dyes can be sensitive to the pH of the surrounding environment. Acidic conditions are generally required for the proper application and stability of acid dyes on protein and polyamide fibers.

Oxidizing and Reducing Agents: Chemicals such as bleach or pollutants in the atmosphere can chemically alter the dye's chromophore, leading to a loss of color.

Published data on the colorfastness of C.I. Acid Violet 54 provides some insight into its performance:

Fastness PropertyRating (on a scale of 1-5, with 5 being the best)
Light Fastness 4-5
Washing Fastness (Staining on Cotton) 5
Washing Fastness (Staining on Nylon) 4-5
Perspiration Fastness 5
Fastness to Chlorinated Water 4-5

Interaction with Various Substrates and Materials (excluding biological interactions)

The utility of this compound is largely defined by its ability to bind effectively to various materials, a process governed by a combination of intermolecular forces.

Binding Mechanisms and Affinity on Textile Fibers (e.g., Wool, Silk, Nylon)

This compound is classified as an acid dye due to the presence of anionic sulfonic acid groups and its application from an acidic dye bath. Its high affinity for protein fibers like wool and silk, and synthetic polyamides like nylon, is primarily due to electrostatic interactions.

In an acidic solution, the amino groups in the protein fibers (wool and silk) and the amide groups in nylon become protonated, acquiring a positive charge. The anionic sulfonate groups on the this compound molecule are then attracted to these cationic sites on the fiber, forming strong ionic bonds.

In addition to these primary electrostatic forces, other interactions contribute to the binding:

Hydrogen Bonding: The presence of various functional groups on both the dye and the fiber allows for the formation of hydrogen bonds.

The dyeing process is typically carried out at elevated temperatures to facilitate the swelling of the fibers, allowing for better penetration and diffusion of the dye molecules into the fiber structure.

Integration into Composite Materials, Films, and Coatings

The integration of dyes like this compound into composite materials, films, and coatings is an area of growing interest for creating functional materials with specific optical properties. Triarylmethane dyes have been incorporated into polymer films for applications in nonlinear optics. These doped polymer films can exhibit large third-order nonlinear optical coefficients, making them potentially useful for applications such as ultra-fast optical correlators.

The method of integration depends on the matrix material. For instance, this compound can be dissolved in a solvent along with a polymer, and the resulting solution can be cast to form a thin film. The compatibility of the dye with the polymer matrix and the processing conditions are crucial for achieving a uniform dispersion and preventing aggregation, which can negatively impact the optical properties.

Potential Advanced Applications in Non-Biological Systems

Building on its structural and optical properties, this compound and similar sulfonated triarylmethane dyes have potential for a range of advanced, non-biological applications:

Sensors: The sensitivity of the triarylmethane chromophore to its chemical environment, particularly pH, makes these dyes candidates for use in chemical sensors. For instance, novel triarylmethane dyes have been investigated as sensors for strong and super acids.

Nonlinear Optics: As mentioned, their incorporation into polymer films can create materials with significant third-order nonlinear optical properties, which are of interest for optical signal processing and other photonic applications.

Functional Coatings: Films and coatings containing this compound could be developed for applications requiring specific light-filtering or colorimetric properties.

Further research into the precise photophysical properties of this compound and the optimization of its integration into various material matrices will be key to unlocking its full potential in these advanced technological fields.

Research in pH Indicator Development for Chemical Analysis

Currently, there is limited specific research available in peer-reviewed literature detailing the development and performance of this compound as a pH indicator for chemical analysis. While the broader class of triarylmethane dyes, to which this compound belongs, often exhibits pH-sensitive chromic properties, detailed studies focusing on this specific compound are not prevalent.

General chemical reference materials indicate that this compound is soluble in both cold and hot water, producing a purple solution. It is also slightly soluble in alcohol. The color of the solution is noted to change in the presence of strong acids and bases. In a concentrated sulfuric acid solution, it reportedly appears as a red-light yellow, which upon dilution, transitions to a green-light yellow. When sodium hydroxide (B78521) is added to an aqueous solution and heated, the color changes to pink. These observations suggest a potential for pH-indicating behavior, though a precise transition range (pH value at which the color change occurs) has not been formally documented in readily available scientific literature.

Further research would be necessary to fully characterize the halochromic properties of this compound, including its pKa value, the specific pH range of its color transition, and its suitability for various types of acid-base titrations. The development of a reliable pH indicator requires a sharp and distinct color change over a narrow pH range.

Table 1: Observed Color Changes of this compound in Different Chemical Environments

ConditionObserved Color
Aqueous SolutionPurple
Strong Sulfuric AcidRed-light yellow
Diluted Sulfuric AcidGreen-light yellow
Aqueous Solution with Sodium Hydroxide (heated)Pink

Exploration in Functional Materials (e.g., as sensitizers in specific non-biological sensor architectures or organic electronic devices)

There is a notable absence of specific research into the application of this compound as a sensitizer (B1316253) in non-biological sensor architectures or in the fabrication of organic electronic devices. While related triarylmethane dyes have been investigated for their semiconducting and photosensitive properties, which are relevant to these fields, such studies specifically employing this compound are not found in the current body of scientific literature.

The potential for a dye to act as a sensitizer in a sensor or as a component in an organic electronic device often depends on its electronic structure, including its absorption spectrum, energy levels of its molecular orbitals (HOMO/LUMO), and its ability to participate in electron transfer processes. The sulfonate groups present in the structure of this compound influence its solubility and may also impact its electronic properties and how it interacts with other materials in a device.

For this compound to be considered for such applications, future research would need to explore its fundamental photophysical and electrochemical properties. This would include determining its absorption and emission spectra, its redox potentials, and its charge carrier mobility. Such studies would be the first step in evaluating its potential performance as a functional material in these advanced applications. Without this foundational data, its utility as a sensitizer or in organic electronics remains speculative.

Advanced Analytical Methodologies for Research and Environmental Monitoring of Acidal Fast Violet 10b

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of complex mixtures, offering high-resolution separation of individual components. For a compound like Acidal Fast Violet 10B, these methods are indispensable for isolating it from other dyes, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of azo dyes, including this compound. nih.govnih.govresearchgate.net Its versatility is enhanced by the use of various detectors, with UV-Visible (UV-Vis) and Diode Array Detection (DAD) being the most common for colored compounds. pan.olsztyn.plshimadzu.comshimadzu.com

An HPLC system separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For azo dyes, reversed-phase HPLC is frequently employed, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net

UV-Vis Detection: This mode measures the absorbance of the eluting compounds at a specific wavelength. For this compound, the wavelength of maximum absorbance (λmax) in the visible region would be selected for optimal sensitivity.

Diode Array Detection (DAD) / Photo Diode Array (PDA): A significant advancement over standard UV-Vis detectors, DAD/PDA detectors acquire the entire UV-Vis spectrum for each point in the chromatogram. shimadzu.com This provides several advantages:

Peak Purity Analysis: It allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. shimadzu.com

Compound Identification: The acquired spectrum can be compared against a library of known spectra for tentative identification of the compound. pan.olsztyn.pl

Simultaneous Multi-Wavelength Analysis: It enables the simultaneous monitoring of multiple wavelengths, which is beneficial for analyzing mixtures of dyes with different λmax values. shimadzu.comshimadzu.com

Research on various azo dyes has demonstrated the effectiveness of HPLC-DAD for their simultaneous determination. nih.govresearchgate.net These methods often exhibit excellent linearity, with correlation coefficients (r²) typically exceeding 0.999. nih.govnih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) are crucial for environmental monitoring and are often in the low µg/mL to mg/kg range, depending on the sample matrix and instrumentation. nih.govnih.gov

Table 1: Typical Performance Characteristics of HPLC-DAD Methods for Azo Dye Analysis
ParameterTypical Value RangeSignificance
Linearity (r²)≥ 0.999Indicates a direct proportional relationship between concentration and detector response over a specific range.
Limit of Detection (LOD)0.01 - 1.73 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.04 - 5.25 µg/mLThe lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Accuracy/Recovery (%)96.0 - 115.94%The closeness of the measured value to the true value.
Precision (RSD%)0.08 - 3.71%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

While this compound itself is a non-volatile salt, Gas Chromatography (GC) is a powerful tool for analyzing its potential volatile degradation byproducts, particularly aromatic amines, which can be formed under reductive conditions. shimadzu.com Azo dyes can be cleaved at the azo bond (-N=N-) to produce these amines, some of which are carcinogenic. shimadzu.com

For GC analysis, the non-volatile byproducts may require derivatization to increase their volatility. The separated compounds are often identified and quantified using a mass spectrometer (MS) as the detector (GC-MS). researchgate.netresearchgate.netnih.gov GC-MS provides high sensitivity and specificity, allowing for the confident identification of compounds based on their mass spectra and retention times. shimadzu.comresearchgate.net

The analytical process typically involves:

Reductive Cleavage: The azo dye is chemically reduced to form aromatic amines.

Extraction: The resulting amines are extracted from the sample matrix using a suitable solvent.

GC-MS Analysis: The extract is injected into the GC-MS system for separation and detection.

Research has focused on developing and validating GC-MS methods for the simultaneous determination of multiple aromatic amines that can originate from azo dyes. shimadzu.comresearchgate.net These methods are crucial for ensuring the safety of consumer products that may contain residual azo dyes.

Table 2: Example GC-MS Parameters for the Analysis of Aromatic Amines from Azo Dyes
ParameterTypical Condition
ColumnAgilent J&W DB-5ms Ultra Inert capillary (30 m × 0.25 mm, 0.25 µm) researchgate.net
Carrier GasHelium, Hydrogen, or Nitrogen researchgate.netresearchgate.netnih.gov
Oven ProgramTemperature gradient, e.g., initial 80°C, ramped to 300°C researchgate.net
Injection ModeSplitless researchgate.net
DetectorMass Spectrometer (MS) shimadzu.comresearchgate.netresearchgate.netnih.gov

Spectroscopic Techniques for In Situ Monitoring and Quantification

Spectroscopic techniques offer the advantage of real-time, non-destructive analysis, making them ideal for monitoring dynamic processes such as the degradation of this compound.

UV-Vis spectroscopy is a straightforward and effective method for monitoring the degradation of dyes in solution. mdpi.com The intense color of this compound is due to its chromophore, which absorbs light in the visible region of the electromagnetic spectrum. As the dye degrades, this chromophore is destroyed, leading to a decrease in the absorbance at its λmax. researchgate.net

By continuously measuring the absorbance of a solution containing this compound during a degradation process (e.g., photocatalysis, Fenton oxidation), it is possible to determine the reaction kinetics. nih.gov The rate of degradation can be calculated by plotting the change in absorbance (or concentration) over time. researchgate.netresearchgate.net This information is vital for optimizing degradation processes for wastewater treatment. Real-time spectroscopic setups can provide a comprehensive understanding of the degradation mechanism by capturing rapid spectral changes. mdpi.com

Raman spectroscopy provides detailed information about the vibrational modes of molecules, offering a molecular fingerprint that is highly specific. ojp.gov This technique is particularly useful for studying the structural changes that occur in this compound during chemical or physical processes.

While conventional Raman spectroscopy can suffer from low sensitivity and fluorescence interference, especially with dyes, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can overcome these limitations. ojp.gov SERS involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), which can enhance the Raman signal by several orders of magnitude while quenching fluorescence. ojp.gov

For this compound, Raman spectroscopy could be used to:

Monitor the cleavage of the azo bond.

Identify intermediate degradation products by observing the appearance and disappearance of specific vibrational bands.

Study the interaction of the dye with catalysts or other molecules.

Recent developments in azo-enhanced Raman scattering (AERS) have shown that incorporating an azobenzene moiety can intrinsically enhance the Raman signal and quench fluorescence, providing a clean background for analysis. nih.govacs.org

Method Validation and Quality Assurance in Dye Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com It is a critical component of quality assurance in any analytical laboratory. For the analysis of this compound, method validation ensures the reliability, accuracy, and precision of the obtained results. The key parameters for validation, as often guided by organizations like the AOAC or ICH, include: nih.govresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. gavinpublishers.com In HPLC, this is often demonstrated by achieving baseline separation of the analyte peak from other peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of a calibration curve. ikev.org

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). ikev.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gavinpublishers.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Key Method Validation Parameters and Their Definitions
ParameterDefinition
SpecificityEnsures the method measures only the intended analyte without interference. gavinpublishers.com
LinearityConfirms a proportional relationship between signal and analyte concentration. ikev.org
AccuracyMeasures how close the results are to the true value.
PrecisionIndicates the repeatability and reproducibility of the method. ikev.org
LODDefines the lowest detectable concentration of the analyte. gavinpublishers.com
LOQDefines the lowest quantifiable concentration of the analyte with acceptable certainty.

By implementing these advanced analytical methodologies and adhering to rigorous method validation and quality assurance protocols, researchers and environmental scientists can accurately monitor and study the behavior of this compound.

In-Depth Analysis of Advanced Methodologies for this compound Stymied by Lack of Specific Data

A comprehensive examination of advanced analytical methodologies for the chemical compound this compound is currently hindered by a significant lack of publicly available research data. While the principles of determining detection and quantification limits, assessing method reproducibility and accuracy, and developing standardized protocols for environmental monitoring are well-established in analytical chemistry, specific studies applying these to this compound could not be located in a thorough review of scientific literature.

The intended focus of this article was to provide detailed research findings on the following aspects of this compound analysis:

Development of Standardized Protocols for Analysis in Complex Environmental Matrices:The development of standardized protocols is essential for ensuring that analytical results for this compound in complex environmental samples, such as industrial wastewater or sediment, are comparable and reliable. This subsection would have explored the steps taken to create and validate such protocols, including sample preparation techniques and instrumental analysis parameters.

Despite extensive searches for specific data pertaining to this compound in these areas, no detailed research findings, data tables, or established protocols were found. General analytical techniques for dyes, such as high-performance liquid chromatography (HPLC) and spectrophotometry, are commonly used, but their specific application and validation for this compound in environmental contexts are not documented in the available literature.

The absence of this specific information prevents a thorough and scientifically accurate discussion as outlined. While the theoretical frameworks for these analytical methodologies are robust, their practical application and the resulting data for this compound remain unelucidated in the public domain. Further research and publication of findings are necessary to enable a comprehensive understanding of the environmental monitoring and analysis of this particular compound.

Future Research Directions and Emerging Paradigms in Acidal Fast Violet 10b Studies

Development of Sustainable and Green Synthetic Routes

The conventional synthesis of azo dyes, including Acidal Fast Violet 10B, often involves diazotization and coupling reactions that can utilize harsh chemicals and generate significant waste streams. nih.govchemworldintl.comiipseries.org The development of sustainable and green synthetic routes is, therefore, a critical area of future research. This involves a shift towards environmentally benign methodologies that minimize or eliminate the use and generation of hazardous substances.

Key research thrusts in this area include:

Solvent-Free Synthesis: Grinding chemistry and other solvent-free reaction conditions are being explored to reduce the reliance on volatile organic compounds (VOCs), which are common in traditional dye synthesis. longdom.org This approach not only has environmental benefits but can also lead to higher yields and simpler purification processes.

Use of Green Catalysts: Research is focusing on the application of solid acid catalysts, such as silica-supported boron trifluoride (nano BF3·SiO2) and sulfonic acid functionalized magnetic nanoparticles, to facilitate diazotization and coupling reactions under milder and more environmentally friendly conditions. researchgate.netresearchgate.net

Bio-based Precursors: The exploration of renewable, bio-based starting materials for the synthesis of the aromatic amine and coupling agent precursors for this compound is a long-term goal. This would reduce the dependence on petrochemical feedstocks.

Enzymatic Synthesis: The use of enzymes as catalysts in dye synthesis offers high selectivity and specificity under mild reaction conditions. While still an emerging area for azo dyes, research into enzymatic routes could lead to highly sustainable manufacturing processes.

Green Synthesis ApproachKey AdvantagesRepresentative Catalyst/Condition
Solvent-Free GrindingReduced VOC emissions, potentially higher yields, simplified workup. longdom.orgMechanical grinding at room temperature. longdom.org
Solid Acid CatalysisReusability of catalyst, milder reaction conditions, reduced acidic waste. researchgate.netresearchgate.netNano BF3·SiO2, Fe3O4@SiO2-SO3H. researchgate.netresearchgate.net
Bio-based FeedstocksReduced reliance on fossil fuels, potential for biodegradable dye backbones.Lignin-derived aromatics (hypothetical).
Enzymatic CatalysisHigh selectivity, operation in aqueous media at ambient temperatures.Laccases, peroxidases (potential).

Integration of Artificial Intelligence and Machine Learning in Dye Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, and their application to dye chemistry is a burgeoning field. semanticscholar.org These computational approaches can accelerate the discovery and optimization of dyes like this compound by predicting their properties and streamlining their synthesis and testing.

Machine learning models can be trained on existing data to predict a wide range of properties for new or modified dye structures. aip.orgmdpi.com This can significantly reduce the need for laborious and time-consuming experimental work.

For this compound, predictive modeling could be used to:

Forecast Color and Spectral Properties: By analyzing the chemical structure, ML algorithms can predict the absorption and emission spectra of novel dye analogues, aiding in the design of dyes with specific colors. digitellinc.com

Estimate Physicochemical Properties: Properties such as solubility, stability, and affinity for different substrates (e.g., textile fibers) can be predicted, allowing for the in-silico screening of candidate dye molecules.

Predict Reactivity and Degradation: ML models can be developed to predict the reactivity of dyes in various chemical environments, including their susceptibility to degradation under different conditions (e.g., light, pH, microbial action). mdpi.com This is crucial for both understanding dye performance and designing effective remediation strategies. Recent studies have demonstrated the use of machine learning to predict dyeing outcomes with high confidence using minimal experimental data, which could help in reducing waste in the textile industry. ecotextile.comncsu.edutexfash.comecotextile.com

Predictive Model TypeApplication in Dye ResearchPotential Impact on this compound Studies
Quantitative Structure-Property Relationship (QSPR)Predicting absorption maxima, solubility, and other physicochemical properties from molecular descriptors. mdpi.comRapid screening of modified this compound structures for desired properties.
Deep Neural Networks (DNN)Predicting complex relationships, such as dye exhaustion behavior in textiles and final color from wet samples. ncsu.eduresearchgate.netOptimization of dyeing processes to improve efficiency and reduce waste.
Support Vector Machines (SVM)Classifying dyes based on properties like toxicity or biodegradability.Early-stage hazard assessment of new this compound derivatives.

The integration of AI with robotic systems enables the automation of dye synthesis and the high-throughput screening (HTS) of large compound libraries. sigmaaldrich.comwikipedia.org This paradigm shift can dramatically accelerate the pace of dye research and development.

Future research directions include:

Robotic Synthesis Platforms: Automated synthesizers can perform multi-step reactions to create libraries of this compound analogues with systematic variations in their chemical structure. sigmaaldrich.comsynplechem.com This allows for the rapid exploration of the chemical space around the parent dye molecule.

High-Throughput Screening Assays: HTS techniques, often employing microplate formats and fluorescent or colorimetric readouts, can be used to rapidly screen these dye libraries for desired properties, such as binding affinity to specific proteins or performance in a particular application. nih.govacs.orgnih.gov For instance, HTS can be used to evaluate the effectiveness of different materials or conditions for the decolorization of dyes. researchgate.net

Novel Materials Design for Enhanced Environmental Remediation Technologies

The removal of azo dyes like this compound from industrial wastewater is a significant environmental challenge. A key area of future research is the design and fabrication of novel materials with enhanced capabilities for dye remediation.

Promising research avenues include:

Advanced Adsorbents: While conventional adsorbents like activated carbon are used, research is focused on developing low-cost, high-capacity adsorbents from waste materials such as rice husk, peanut husk, and various types of ash. researchgate.netnih.govdeswater.comresearchgate.netnih.gov The modification of these materials to enhance their surface area and introduce specific functional groups can improve their affinity for anionic dyes like this compound.

Nanomaterial-Based Sorbents: The unique properties of nanomaterials, such as high surface-area-to-volume ratios, are being harnessed to create highly effective adsorbents. Research is exploring the use of nanostructures for dye removal. mdpi.com

Photocatalytic Materials: Advanced oxidation processes (AOPs) using semiconductor photocatalysts are a promising technology for the complete mineralization of azo dyes into less harmful substances. researchgate.net Future research will focus on developing novel photocatalysts, such as doped nanomaterials (e.g., Boron-doped TiO2-ZnO), that are active under visible light, making the process more energy-efficient. researchgate.net The degradation of similar violet dyes has been demonstrated using various photocatalytic systems. mdpi.comrsc.orgmdpi.com

Nanohybrid Materials: The development of nanohybrid materials that combine the benefits of both adsorption and photocatalysis is a particularly exciting area. mdpi.com For example, a composite of a biopolymer like chitosan with a photocatalyst can first adsorb the dye molecules, concentrating them on the surface for subsequent efficient photocatalytic degradation. mdpi.com

Remediation TechnologyNovel Material ExampleMechanism of Action
AdsorptionModified rice husk ash. researchgate.netnih.govPhysisorption and chemisorption onto a high-surface-area, functionalized material.
PhotocatalysisBoron-doped TiO2-ZnO nanocomposite. researchgate.netGeneration of highly reactive hydroxyl radicals under light irradiation, leading to dye degradation. researchgate.netmdpi.com
Adsorption-Photocatalysis HybridChitosan-ternary photocatalyst nanohybrid. mdpi.comAdsorption of dye onto the chitosan component, followed by photocatalytic degradation by the inorganic component. mdpi.com

Advanced Theoretical Chemistry for Deeper Mechanistic Understanding of Dye Behavior

While experimental studies provide valuable data, a deeper, molecular-level understanding of the behavior of this compound requires the application of advanced theoretical and computational chemistry methods.

Future research will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to elucidate the electronic structure of the dye molecule. This can help in understanding its color, reactivity, and the mechanism of its interaction with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the dye in different environments, such as in solution or when interacting with a substrate like a textile fiber or the active site of a degrading enzyme. mdpi.com This can reveal the key intermolecular forces that govern these interactions.

Mechanistic Studies of Degradation: Computational chemistry can be used to model the reaction pathways of dye degradation, for example, during photocatalysis. This can help in identifying the key intermediates and transition states, providing a more complete picture of the degradation mechanism and aiding in the design of more efficient remediation processes.

Understanding Photophysical Processes: Theoretical models can be used to understand the excited-state dynamics of the dye molecule, which is crucial for applications in areas like dye-sensitized solar cells or as fluorescent probes, and for understanding its photostability.

By leveraging these advanced computational tools, researchers can move beyond empirical observations to a more fundamental and predictive understanding of the chemistry of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying Acidal Fast Violet 10B in complex mixtures?

  • Methodological Answer : Use UV-Vis spectroscopy to detect characteristic absorption peaks (e.g., λmax ~570–620 nm for anthraquinone-based dyes) . Confirm purity via HPLC with a C18 column and methanol/water mobile phase, comparing retention times against certified standards. Supplement with FTIR to identify functional groups (e.g., sulfonic acid groups) and NMR for structural elucidation .

Q. How can researchers optimize the synthesis of this compound to ensure reproducibility?

  • Methodological Answer : Document reaction conditions (temperature, pH, molar ratios) rigorously. For anthraquinone sulfonation, maintain controlled sulfonation times to avoid over-substitution. Validate purity via TLC and mass spectrometry. Include negative controls (e.g., omitting catalysts) to isolate side reactions .

Q. What are the critical parameters for preparing stable aqueous solutions of this compound?

  • Methodological Answer : Test solubility in buffered solutions (pH 2–12) to determine stability ranges. Use dynamic light scattering (DLS) to monitor aggregation. Store solutions in amber vials at 4°C to prevent photodegradation. Include ionic strength adjustments (e.g., NaCl) to mimic physiological conditions if used in biological staining .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported photostability data for this compound under varying light sources?

  • Methodological Answer : Standardize light exposure using calibrated UV/visible lamps (e.g., 365 nm vs. 450 nm) and quantify degradation via kinetic modeling (zero-/first-order). Use LC-MS to identify degradation byproducts. Replicate experiments across multiple labs with shared protocols to control for instrumental variability .

Q. What experimental approaches can differentiate the binding mechanisms of this compound to cellulose versus synthetic polymers?

  • Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure binding affinity (ΔH, ΔS). Complement with SEM-EDS to map dye distribution on substrates. Compare results with molecular docking simulations using software like AutoDock to predict interaction sites .

Q. How can researchers validate the specificity of this compound in histological staining when cross-reactivity with similar dyes is suspected?

  • Methodological Answer : Perform competitive binding assays with structural analogs (e.g., Acid Black 10B) and quantify staining intensity via image analysis software (e.g., ImageJ). Use blocking agents (e.g., BSA) to reduce nonspecific binding. Validate with mass spectrometry imaging to confirm localization .

Q. What statistical frameworks are appropriate for analyzing discrepancies in dye adsorption efficiency across heterogeneous substrates?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare adsorption rates across substrates (e.g., cotton, nylon). Use multivariate regression to model effects of pH, temperature, and surface charge. Report confidence intervals and effect sizes to highlight practical significance .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., spectroscopic vs. chromatographic data) and consult primary literature for context-specific variables (e.g., solvent purity in historical studies) .
  • Experimental Design : Pre-register protocols on platforms like Open Science Framework to enhance reproducibility. Include detailed reagent sourcing (e.g., CAS numbers) to mitigate batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.